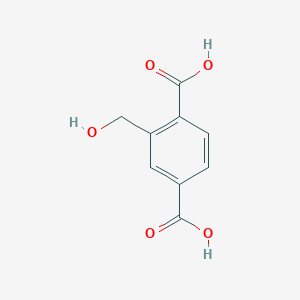
2-(Hydroxymethyl)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)terephthalic acid is an organic compound that belongs to the family of terephthalic acids It is characterized by the presence of a hydroxymethyl group attached to the benzene ring of terephthalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)terephthalic acid can be synthesized through several methods. One common approach involves the oxidation of 2-(hydroxymethyl)benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 2-(hydroxymethyl)benzaldehyde using metal catalysts such as palladium or platinum. This method offers advantages in terms of efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acid groups, resulting in the formation of terephthalic acid.
Reduction: The compound can be reduced to form 2-(hydroxymethyl)terephthalic alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Terephthalic acid
Reduction: 2-(Hydroxymethyl)terephthalic alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Hydroxymethyl)terephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced polymers and materials with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with other molecules. These reactions can lead to the formation of reactive intermediates that participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)terephthalic acid can be compared with other similar compounds, such as:
Terephthalic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2,5-Furandicarboxylic acid: A bio-based alternative with similar applications in polymer chemistry.
5-Hydroxymethylfurfural: A precursor for the synthesis of 2,5-furandicarboxylic acid and other derivatives.
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8O5 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
2-(hydroxymethyl)terephthalic acid |
InChI |
InChI=1S/C9H8O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) |
Clé InChI |
VXDNPRHLFXHOKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


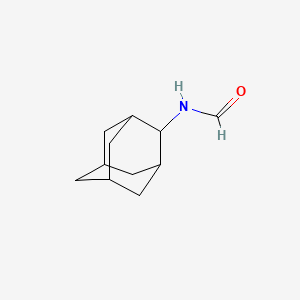
![Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496651.png)
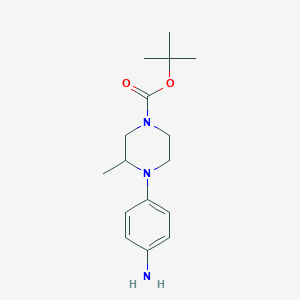
![N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B12496656.png)
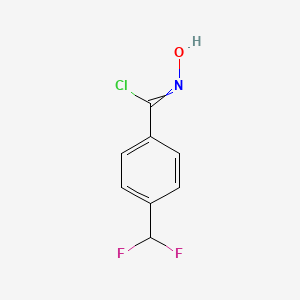
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B12496679.png)
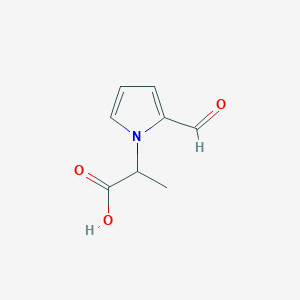
![Methyl 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496684.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B12496699.png)
![1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)
![tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12496714.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
